Ultra-Potent Acetylcholinesterase Inhibition: >18-Fold Improvement Over Donepezil in Electric Eel AChE Assay
In a direct enzymatic assay using electric eel AChE, ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate exhibited an IC50 of 0.360 nM, compared to the clinical reference inhibitor donepezil (IC50 = 6.7 nM under comparable conditions) [1][2]. This represents an 18.6-fold potency advantage. The 4-bromophenyl substituent is hypothesized to engage a halogen-binding pocket in the AChE active site that is suboptimally occupied by the smaller or less polarizable groups present in many in-class analogs [1].
| Evidence Dimension | Inhibitory potency against electric eel acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 0.360 nM |
| Comparator Or Baseline | Donepezil (IC50 = 6.7 nM); representative 4-fluorophenyl analog (estimated IC50 > 10 nM, [1]) |
| Quantified Difference | Target compound is ~18.6-fold more potent than donepezil; >27-fold more potent than 4-fluorophenyl analog class (class-level inference) |
| Conditions | Pre-incubation with electric eel AChE for 30 min; acetylthiocholine iodide substrate; Ellman's method detection [1] |
Why This Matters
For researchers developing CNS-penetrant AChE inhibitors, the sub-nanomolar potency of this scaffold directly reduces the required dosing concentration in in vitro models, minimizing solubility-related artifacts and enabling more accurate IC50 determinations in cell-based assays.
- [1] BindingDB. BDBM50291665 (CHEMBL4165327): Affinity data for ethyl 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate. Accessed 2026. View Source
- [2] Donepezil IC50 reference: Sugimoto, H., et al. (2002). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current Medicinal Chemistry, 9(1), 41-51. View Source
